molecular formula C14H12FN5OS B2451341 3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one CAS No. 478078-08-9

3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

Cat. No.: B2451341
CAS No.: 478078-08-9
M. Wt: 317.34
InChI Key: XMVJLACMAQTAHB-UHFFFAOYSA-N
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Description

3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is a complex organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a triazole ring, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one typically involves multiple steps. One common method includes the condensation of 4-fluorobenzaldehyde with 3-ethyl-2-thioxo-4-thiazolidinone in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-amino-1,2,4-triazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
  • 2-{[5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone

Uniqueness

3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5OS/c1-2-20-13(21)12(7-10-3-5-11(15)6-4-10)22-14(20)18-19-8-16-17-9-19/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVJLACMAQTAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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